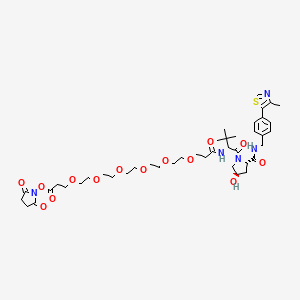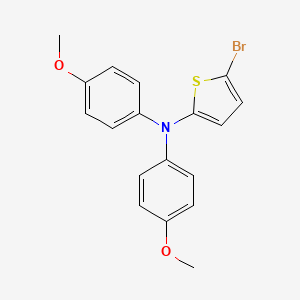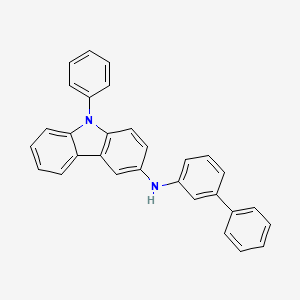![molecular formula C24H25NO3 B13706085 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid CAS No. 2135339-92-1](/img/structure/B13706085.png)
3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of a benzylamino group and a benzyloxyphenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid typically involves multi-step organic reactions. One common method includes:
Starting Materials: Benzylamine, 4-benzyloxybenzaldehyde, and butanoic acid derivatives.
Reaction Steps:
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon for hydrogenation).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzylamino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
Pathways: Involvement in pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-4-[4-(methoxy)phenyl]butanoic Acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(Benzylamino)-4-[4-(hydroxy)phenyl]butanoic Acid: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
2135339-92-1 |
|---|---|
Molecular Formula |
C24H25NO3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-(benzylamino)-4-(4-phenylmethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C24H25NO3/c26-24(27)16-22(25-17-20-7-3-1-4-8-20)15-19-11-13-23(14-12-19)28-18-21-9-5-2-6-10-21/h1-14,22,25H,15-18H2,(H,26,27) |
InChI Key |
ZKXZPYDGTCNYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


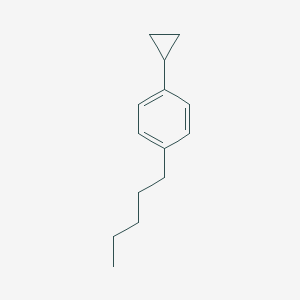
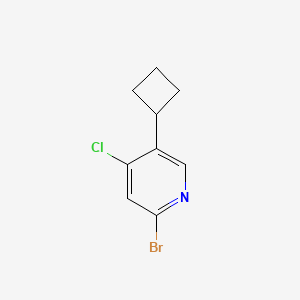
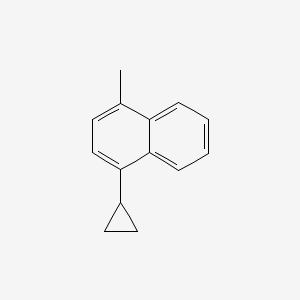
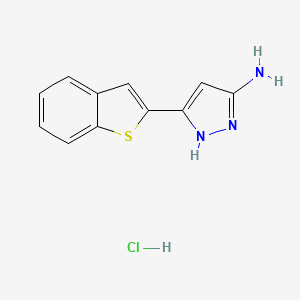
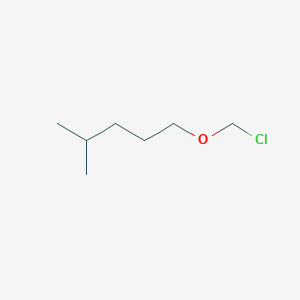

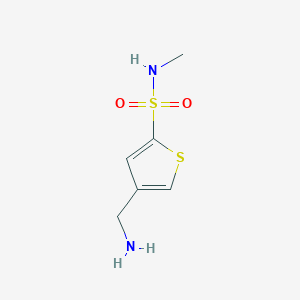
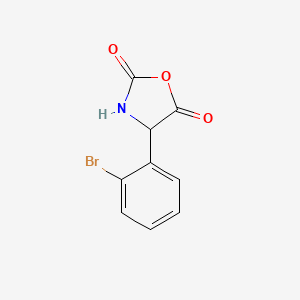
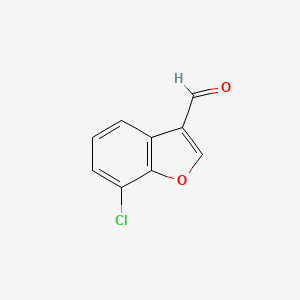
![Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13706072.png)
